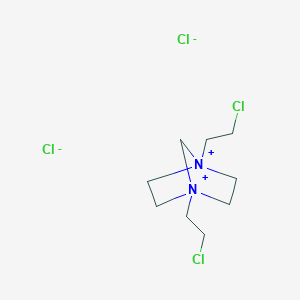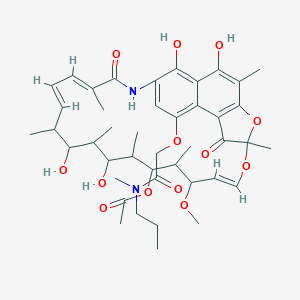![molecular formula C31H42N4O4 B232111 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide CAS No. 18067-39-5](/img/structure/B232111.png)
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide, also known as integerrimine, is a pyrrolizidine alkaloid with the molecular formula C₁₈H₂₅NO₅ and a molecular weight of 335.3948 g/mol . It is a naturally occurring compound found in certain plant species, particularly those belonging to the Senecio genus . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide typically involves the extraction from natural sources, such as plants of the Senecio genus. The extraction process includes several steps:
Collection and Drying: The plant material is collected and dried to reduce moisture content.
Grinding and Homogenization: The dried plant material is ground into a fine powder to increase the surface area for extraction.
Solvent Extraction: The powdered plant material is subjected to solvent extraction using solvents like methanol or ethanol. The extraction is usually carried out at room temperature or slightly elevated temperatures.
Filtration and Concentration: The extract is filtered to remove solid impurities and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction vessels.
Automated Filtration and Concentration: Utilizing automated systems for filtration and concentration to increase efficiency.
Advanced Purification Techniques: Employing advanced chromatographic techniques for high-purity isolation of this compound.
化学反应分析
Types of Reactions
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of suitable catalysts
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .
科学研究应用
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of natural product-based pesticides and pharmaceuticals
作用机制
The mechanism of action of 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide involves its interaction with cellular targets and pathways:
Molecular Targets: this compound binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation and apoptosis
相似化合物的比较
Similar Compounds
Senecionine: Another pyrrolizidine alkaloid with similar structure and biological activity.
Retrorsine: Known for its hepatotoxic effects and structural similarity to 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide.
Riddelliine: Shares similar toxicological properties and is found in the same plant genus
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity compared to other pyrrolizidine alkaloids .
属性
CAS 编号 |
18067-39-5 |
|---|---|
分子式 |
C31H42N4O4 |
分子量 |
534.7 g/mol |
IUPAC 名称 |
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27(35(5)6)31(38)34-26-28(23-11-9-8-10-12-23)39-24-15-13-22(14-16-24)17-18-32-29(36)25(19-20(2)3)33-30(26)37/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,36)(H,33,37)(H,34,38)/b18-17- |
InChI 键 |
KGRSGRNSVOPQEA-ZCXUNETKSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
手性 SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)/C=C\NC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
规范 SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
![(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid](/img/structure/B232043.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
